3-(4-Methyl-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid
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Overview
Description
3-(4-Methyl-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid is a synthetic organic compound that features a pyrazole ring, a cyclopentane ring, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Cyclopentane Ring Formation: The cyclopentane ring can be constructed via cyclization reactions involving appropriate precursors.
Introduction of the Methylamino Group: The methylamino group can be introduced through nucleophilic substitution reactions.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylamino group or the pyrazole ring.
Reduction: Reduction reactions could target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides could be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions.
Medicine: As a candidate for drug development, particularly for targeting specific biological pathways.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system under study.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methyl-1h-pyrazol-1-yl)cyclopentane-1-carboxylic acid: Lacks the methylamino group.
1-(Methylamino)cyclopentane-1-carboxylic acid: Lacks the pyrazole ring.
3-(1h-Pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid: Lacks the methyl group on the pyrazole ring.
Uniqueness
The presence of both the pyrazole ring and the methylamino group in 3-(4-Methyl-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid may confer unique properties, such as enhanced binding affinity to certain biological targets or improved stability under specific conditions.
Properties
Molecular Formula |
C11H17N3O2 |
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Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-(methylamino)-3-(4-methylpyrazol-1-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H17N3O2/c1-8-6-13-14(7-8)9-3-4-11(5-9,12-2)10(15)16/h6-7,9,12H,3-5H2,1-2H3,(H,15,16) |
InChI Key |
ILWBPJJMHFXYAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C2CCC(C2)(C(=O)O)NC |
Origin of Product |
United States |
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